molecular formula C6H6O6 B1666549 cis-Aconitic acid CAS No. 499-12-7

cis-Aconitic acid

Cat. No. B1666549
CAS RN: 499-12-7
M. Wt: 174.11 g/mol
InChI Key: GTZCVFVGUGFEME-IWQZZHSRSA-N
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Description

Cis-Aconitic Acid is the cis-isomer of Aconitic Acid . The conjugate base of cis-Aconitic Acid is an intermediate in the isomerization of citrate and isocitrate in the citric acid cycle .


Synthesis Analysis

Cis-Aconitic acid is produced industrially from glucose by fermentation with Aspergillus terreus . It can also be synthesized by dehydration of citric acid using sulfuric acid . The synthesis of cis-aconitic anhydride typically involves the reaction between cis-aconitic acid and acetic anhydride in the presence of a catalyst .


Molecular Structure Analysis

The molecular formula of cis-Aconitic acid is C6H6O6 and the molecular weight is 174.18g/mol . It is an intermediate produced by the dehydration of citric acid in the tricarboxylic acid cycle .


Chemical Reactions Analysis

In the citric acid cycle, cis-aconitic acid is formed as an intermediate during the conversion of citric acid to isocitrate . Cis-aconitic acid is decarboxylated by the CadA enzyme to itaconic acid releasing CO2 .


Physical And Chemical Properties Analysis

Cis-Aconitic acid can be stored at 4° C for a long time and is dissolved into liquid from solid between 115-120° C . Its thermal decomposition has been studied using the TG-MS, TG-FTIR, and DSC techniques .

Scientific Research Applications

  • Bio-based Plasticizer

    • Application : Cis-Aconitic acid can function as a bio-based plasticizer .
    • Results : The use of cis-Aconitic acid as a plasticizer can potentially contribute to the production of more sustainable and environmentally friendly plastics .
  • Cross-linker

    • Application : Cis-Aconitic acid can be used as a cross-linker .
    • Results : The use of cis-Aconitic acid as a cross-linker can potentially enhance the properties of polymers .
  • Polyester Formation

    • Application : Cis-Aconitic acid can contribute to the formation of valuable and multi-functional polyesters .
    • Results : These polyesters have been used in tissue engineering .
  • Intermediate in Tricarboxylic Acid Cycle

    • Application : Cis-Aconitic acid plays various biological roles within cells as an intermediate in the tricarboxylic acid cycle .
    • Results : This role of cis-Aconitic acid is crucial for cellular metabolism .
  • Antifeedant, Antifungal, and Carbon Storage

    • Application : Cis-Aconitic acid confers unique survival advantages to some plants as an antifeedant, antifungal, and means of storing fixed pools of carbon .
    • Results : These roles of cis-Aconitic acid can potentially enhance the survival and growth of certain plants .
  • Fermentation Inhibitor, Anti-inflammatory, and Potential Nematicide

    • Application : Cis-Aconitic acid has also been reported as a fermentation inhibitor, anti-inflammatory, and a potential nematicide .
    • Results : These roles of cis-Aconitic acid can potentially contribute to various industrial and medical applications .
  • Artificial Flavoring Agent

    • Application : Cis-Aconitic acid is used as an artificial flavoring agent to impart a nutty flavor to food items .
    • Results : This use of cis-Aconitic acid can potentially enhance the flavor of various food items .
  • Raw Material for Various Industrial Products

    • Application : Itaconic acid, which can be derived from cis-Aconitic acid, is used as a monomer to form polymers that are widely used as raw materials for latex, synthetic resins, adhesives, paint, additives for acrylic resin fibers and paper, etc .
    • Results : This use of cis-Aconitic acid can potentially contribute to the production of various industrial products .
  • Standard for the Determination of Organic Acids in Plant Tissues

    • Application : Cis-Aconitic acid can be used as a standard for the determination of organic acids in plant tissues .
    • Results : This use of cis-Aconitic acid can potentially enhance the accuracy of measurements of organic acids in plant tissues .
  • Artificial Flavoring Agent

    • Application : Cis-Aconitic acid is used as an artificial flavoring agent to impart a nutty flavor to food items .
    • Results : This use of cis-Aconitic acid can potentially enhance the flavor of various food items .
  • Raw Material for Various Industrial Products

    • Application : Itaconic acid, which can be derived from cis-Aconitic acid, is used as a monomer to form polymers that are widely used as raw materials for latex, synthetic resins, adhesives, paint, additives for acrylic resin fibers and paper, etc .
    • Results : This use of cis-Aconitic acid can potentially contribute to the production of various industrial products .
  • Standard for the Determination of Organic Acids in Plant Tissues

    • Application : Cis-Aconitic acid can be used as a standard for the determination of organic acids in plant tissues .
    • Results : This use of cis-Aconitic acid can potentially enhance the accuracy of measurements of organic acids in plant tissues .

Safety And Hazards

Cis-Aconitic acid causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Itaconic acid, an unsaturated C5-dicarboxylic acid that is produced from cis-Aconitic acid, has attracted much attention as a biobased building block chemical . It has a strong potential to replace petroleum-based methylacrylic acid in industry which will create a huge market for it .

properties

IUPAC Name

(Z)-prop-1-ene-1,2,3-tricarboxylic acid
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InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-
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InChI Key

GTZCVFVGUGFEME-IWQZZHSRSA-N
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Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O
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Isomeric SMILES

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O
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Molecular Formula

C6H6O6
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DSSTOX Substance ID

DTXSID30883449
Record name cis-Aconitic acid
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Molecular Weight

174.11 g/mol
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Physical Description

White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless
Record name Aconitic acid
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Boiling Point

542.00 to 543.00 °C. @ 760.00 mm Hg
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Solubility

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 400.0 mg/mL, soluble in water and alcohol
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Product Name

cis-Aconitic acid

Color/Form

LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID

CAS RN

585-84-2, 499-12-7
Record name cis-Aconitic acid
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Record name 1-Propene-1,2,3-tricarboxylic acid
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Melting Point

194-195 °C (WITH DECOMP), 125 °C
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Synthesis routes and methods

Procedure details

Trans-aconitic acid (0.17 g, 1.0 mmol) and trifluoroacetic acid salt of β-Ala--Arg(Mts)--Leu--Asp(OBn)--Ser(Bn)--NH--iPr (SEQ ID NO:11) (3.23 g, 3.0 mmol) were condensed with CDI in DMF. The product was treated as in Example 73 to obtain the objective compound in the protected form (0.67 g, 0.22 mmol). The protected compound was dissolved in trifluoroacetic acid (10 ml), added with a trifuluoroacetic acid solution of 1M-trifluoromethanesulfonic acid/thioanisole/m-cresol with ice cooling at 0° C. and allowed to react for 1 hour to eliminate the protective group on the side chains and at the terminal of the peptide. The reaction mixture was poured into ether, and resulted oily precipitate was dissolved in distilled water, washed with ethyl acetate, passed through an anion-exchange resin column (Amberlite IRA400; C1 form) to convert the product into hydrochloride and lyophilized to obtain the objective aconitic acid (β-Ala--Arg--Leu--Asp--Ser--NH--iPr)3 (SEQ ID NO:11)3 (0.29 g, 0.15 mmol).
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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Reaction Step Two
Name
trifluoromethanesulfonic acid thioanisole m-cresol
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Reaction Step Three
[Compound]
Name
peptide
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0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
10 mL
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Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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